Vasoactive intestinal peptide is produced in multiple tissues throughout vertebrates, including the gut, pancreas, and certain areas of the brain such as the suprachiasmatic nucleus. It is synthesized from a larger precursor known as prepro-vasoactive intestinal peptide, which undergoes enzymatic cleavage to yield the active form of the peptide.
Vasoactive intestinal peptide is classified as a neuropeptide and a hormone due to its role in neurotransmission and endocrine functions. It is categorized under the broader family of vasoactive peptides that include other hormones like secretin and growth hormone-releasing hormone.
The synthesis of vasoactive intestinal peptide (10-28) can be accomplished through various methods, including solid-phase peptide synthesis and liquid-phase synthesis. Solid-phase synthesis involves sequentially adding protected amino acids to a resin-bound growing peptide chain, followed by deprotection steps to yield the final product.
In recent studies, researchers have focused on synthesizing stable analogs of vasoactive intestinal peptide that maintain biological activity while enhancing resistance to enzymatic degradation. For instance, cyclic peptides have been designed by incorporating disulfide or lactam bonds to stabilize the structure. These modifications are crucial for developing therapeutic agents that can effectively mimic the actions of natural vasoactive intestinal peptide while exhibiting improved pharmacokinetics .
The molecular structure of vasoactive intestinal peptide (10-28) consists of 19 amino acids with specific sequences that contribute to its biological activity. The structure exhibits an alpha-helical conformation when interacting with lipid membranes or receptors, which is essential for receptor binding and activation.
The amino acid sequence for vasoactive intestinal peptide (10-28) is critical for its function. The sequence includes residues that are pivotal for receptor interaction and subsequent signaling pathways. Structural studies have shown that conformational flexibility allows it to adapt to different environments, influencing its activity .
Vasoactive intestinal peptide (10-28) participates in several biochemical reactions, primarily involving receptor binding and subsequent intracellular signaling cascades. Upon binding to VPAC1 or VPAC2 receptors, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This increase triggers downstream effects such as protein kinase A activation and modulation of gene expression related to circadian rhythms and other physiological processes .
The interactions between vasoactive intestinal peptide and its receptors involve complex mechanisms where G proteins play a crucial role in transducing signals from the receptor to intracellular effectors. For example, vasoactive intestinal peptide-induced vasodilation occurs through nitric oxide release from endothelial cells following receptor activation .
The mechanism of action for vasoactive intestinal peptide (10-28) involves binding to specific receptors on target cells, predominantly VPAC1 and VPAC2. This binding initiates a signaling cascade that results in various physiological effects such as vasodilation, smooth muscle relaxation, and modulation of secretory activities within the gastrointestinal tract.
Research indicates that upon receptor activation by vasoactive intestinal peptide, there is an increase in intracellular cAMP levels which subsequently activates protein kinase A. This leads to phosphorylation events that regulate various cellular functions including ion transport and secretion processes .
Vasoactive intestinal peptide (10-28) is typically characterized by its solubility in aqueous solutions due to its hydrophilic nature. Its stability can be influenced by environmental factors such as pH and temperature.
The chemical properties include its susceptibility to proteolytic cleavage by enzymes such as carboxypeptidase B-like enzymes. Understanding these properties is crucial for designing stable analogs that can withstand metabolic degradation while retaining biological activity .
Vasoactive intestinal peptide (10-28) has several applications in scientific research and potential therapeutic contexts:
Vasoactive intestinal peptide fragment 10-28 (VIP(10-28)) represents a C-terminal truncated isoform of full-length VIP (1-28) that functions as a competitive antagonist rather than an agonist at VIP receptors. This functional conversion from agonist to antagonist is directly attributable to the deletion of the N-terminal 1-9 amino acid sequence, which contains structural elements essential for receptor activation [1] [7]. The intact VIP molecule adopts a secondary structure characterized by two β-turns at the N-terminus (residues 1-10) followed by two α-helical domains (residues 7-15 and 19-27) connected by a flexible hinge region [2] [7]. Removal of the first nine residues eliminates the first β-turn and destabilizes the N-terminal helix, while preserving the C-terminal helix (residues 19-27) that maintains receptor binding affinity without inducing activation [1] [3].
The molecular mechanism of antagonism involves VIP(10-28)'s ability to occupy VIP receptors (primarily VPAC1 subtype) with high affinity while failing to induce the conformational changes required for G-protein coupling and intracellular signaling. Research using the HT29 human colon carcinoma cell line demonstrated that VIP(10-28) effectively inhibits full-length VIP-induced cAMP accumulation in a concentration-dependent manner [1]. This competitive antagonism is mediated through the fragment's preserved binding to the receptor's extracellular domain via the C-terminal region, while lacking the N-terminal residues necessary for transmembrane domain engagement and subsequent activation [5] [7].
Structural analysis reveals that residue conservation within the C-terminal domain (positions 10-28) is exceptionally high across vertebrate species, underscoring its functional importance in receptor interaction [3]. Key residues within this region, particularly Tyr²², Arg¹², and Lys¹⁵, form critical contacts with the receptor ligand-binding pocket. However, without the N-terminal domain's Phe⁶, which engages the receptor's activation domain, the fragment cannot initiate signal transduction [2] [7]. This produces a receptor blockade that effectively inhibits VIP-mediated physiological responses, including intestinal anion secretion and enzyme release [1] [5].
Table 1: Structural and Functional Properties of VIP(10-28)
Structural Feature | Functional Implication | Experimental Evidence |
---|---|---|
Deleted N-terminal (1-9) | Loss of receptor activation capacity | Failure to stimulate cAMP in HT29 cells [1] |
Preserved C-terminal helix (19-27) | Maintains receptor binding affinity | Competitive displacement of ¹²⁵I-VIP binding [1] |
Residues Tyr²², Arg¹², Lys¹⁵ | Receptor binding pocket interaction | Cross-linking studies with VPAC1 [5] |
Flexible hinge region (15-18) | Conformational adaptability | Altered circular dichroism spectra vs full VIP [7] |
C-terminal amidation (residue 28) | Enhanced binding stability | Reduced antagonism potency in non-amidated analogs [1] |
VIP(10-28) exhibits distinct functional properties when compared with both the full-length peptide and other truncated variants. Full-length VIP (1-28) functions as a potent agonist at both VPAC1 and VPAC2 receptor subtypes, activating adenylate cyclase via Gαs coupling and producing intracellular cAMP elevation that triggers diverse physiological responses including vasodilation, immunomodulation, and endocrine secretion [2] [5]. In contrast, VIP(10-28) demonstrates receptor subtype selectivity, preferentially antagonizing VPAC1-mediated responses over VPAC2 in functional assays [1] [4]. This selectivity profile has been confirmed through receptor-transfected cell systems where VIP(10-28) exhibits 10-fold higher antagonistic potency at VPAC1 compared to VPAC2 receptors [4].
Other truncated VIP isoforms display varied pharmacological profiles. VIP(6-28) retains partial agonist activity in certain systems due to preservation of residues involved in receptor activation, while VIP(1-12) and VIP(1-16) fragments exhibit substantially reduced receptor affinity and biological activity [1]. The positional specificity of truncation is therefore critical to functional outcomes. VIP(10-28) occupies a unique position within the spectrum of VIP fragments as it retains high receptor binding affinity while consistently demonstrating pure antagonism without partial agonist effects [1]. This distinguishes it from other C-terminal fragments like VIP(15-28), which exhibits negligible receptor binding due to disruption of the essential C-terminal helix [7].
Table 2: Functional Comparison of VIP Isoforms
VIP Isoform | Receptor Affinity | Signaling Activity | Primary Receptor Interaction |
---|---|---|---|
VIP(1-28) (full-length) | High (Kd ≈ 1 nM) | Full agonist (cAMP ↑↑) | VPAC1 = VPAC2 [5] |
VIP(10-28) | Moderate-high (Kd ≈ 10-30 nM) | Competitive antagonist (cAMP →) | VPAC1 selective [1] [4] |
VIP(6-28) | Moderate (Kd ≈ 50 nM) | Partial agonist/antagonist | Non-selective [1] |
VIP(1-12) | Low (Kd > 500 nM) | Minimal activity | Non-functional [1] |
VIP(15-28) | Negligible | Inactive | Non-binding [7] |
The functional divergence between VIP(10-28) and full-length VIP is further evidenced by their differential effects on cellular processes. While VIP(1-28) stimulates cellular proliferation in intestinal crypt cells and promotes anti-inflammatory responses in macrophages, VIP(10-28) effectively blocks these effects [1] [6]. Notably, in HT29 cells, VIP(10-28) inhibits VIP-stimulated cellular proliferation without affecting baseline growth rates, confirming its pure antagonistic properties [1]. This specific antagonism profile makes VIP(10-28) a valuable research tool for dissecting VIP-mediated physiological processes without the confounding effects observed with other truncation variants that may retain partial agonist activity.
Comparative structural analyses highlight the molecular basis for these functional differences. Circular dichroism studies reveal that VIP(10-28) retains approximately 60% α-helical content compared to full-length VIP, primarily conserving its C-terminal helix, but lacks the structural integrity of the N-terminal domain [7]. This partial preservation of secondary structure explains its receptor binding capability despite loss of activation capacity. Additionally, the evolutionary sequence conservation observed in the C-terminal domain (10-28) across species—from fish to mammals—contrasts with the more variable N-terminal region, suggesting functional constraints on the antagonist-binding region [3]. This conservation pattern supports the critical role of the C-terminal domain in receptor interaction across vertebrate evolution.
The research significance of VIP(10-28) lies in its utility as a selective pharmacological probe for differentiating VPAC1- versus VPAC2-mediated responses in complex biological systems. Its antagonism profile enables mechanistic studies dissecting VIP's physiological roles in gastrointestinal secretion, immunomodulation, and circadian rhythm regulation without requiring genetic receptor ablation [1] [2] [6]. Furthermore, the fragment serves as a structural template for developing peptidomimetic antagonists with enhanced receptor specificity and metabolic stability for potential therapeutic applications targeting VIP-associated pathologies.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7